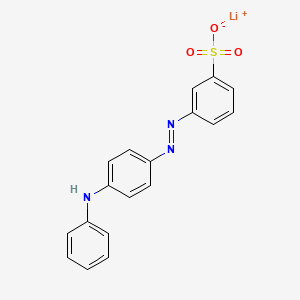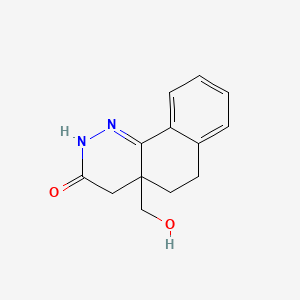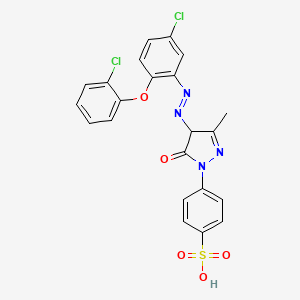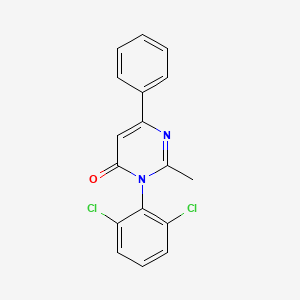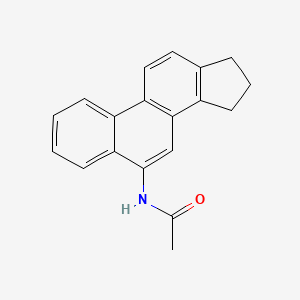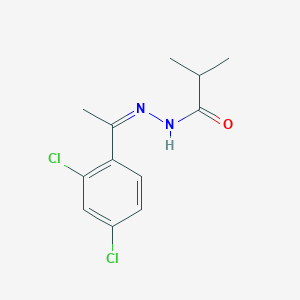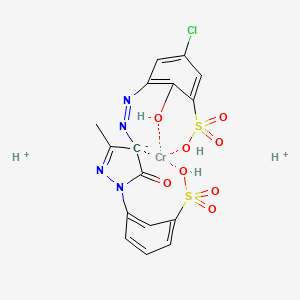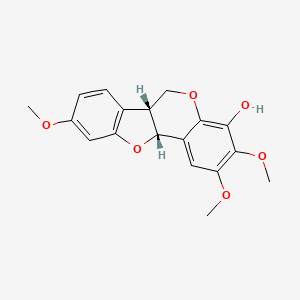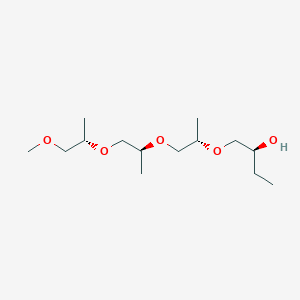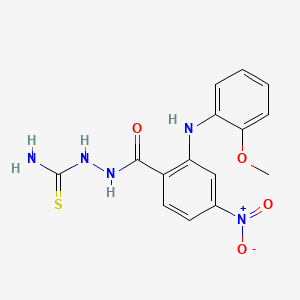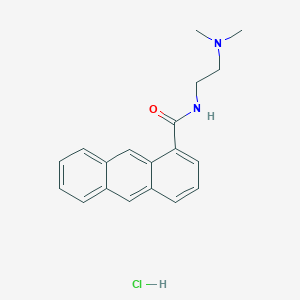
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ethenyl Linkage: This step may involve a Wittig reaction or a similar olefination process.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ethenyl linkage to an ethyl group.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Chlorophenyl)-2-(2-phenylethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(2-chlorophenyl)ethenyl)-5-thiazoleacetic acid
- 4-(4-Chlorophenyl)-2-(2-(4-chlorophenyl)ethenyl)-5-thiazoleacetic acid
Uniqueness
4-(4-Chlorophenyl)-2-(2-(2,4-dichlorophenyl)ethenyl)-5-thiazoleacetic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can affect its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
116759-01-4 |
|---|---|
Molekularformel |
C19H12Cl3NO2S |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H12Cl3NO2S/c20-13-5-2-12(3-6-13)19-16(10-18(24)25)26-17(23-19)8-4-11-1-7-14(21)9-15(11)22/h1-9H,10H2,(H,24,25)/b8-4+ |
InChI-Schlüssel |
QZFGDKIRQJIQRM-XBXARRHUSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



